Ara-cdp-prednisolone

描述

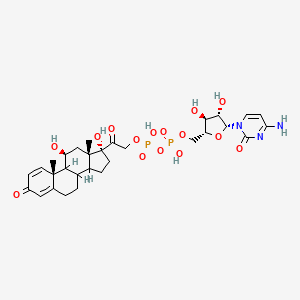

Ara-CDP-prednisolone is a synthetic glucocorticoid derivative structurally related to prednisolone, a widely used anti-inflammatory and immunosuppressive agent. Prednisolone itself is an 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione, with a molecular formula of C₂₁H₂₈O₅ and a molecular weight of 360.45 g/mol . This compound may represent a prodrug formulation designed to improve solubility, bioavailability, or targeted delivery compared to conventional prednisolone preparations.

属性

CAS 编号 |

75252-35-6 |

|---|---|

分子式 |

C30H41N3O15P2 |

分子量 |

745.6 g/mol |

IUPAC 名称 |

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate |

InChI |

InChI=1S/C30H41N3O15P2/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(40,29(18,2)12-19(35)23(17)28)21(36)14-46-50(43,44)48-49(41,42)45-13-20-24(37)25(38)26(47-20)33-10-7-22(31)32-27(33)39/h5,7-8,10-11,17-20,23-26,35,37-38,40H,3-4,6,9,12-14H2,1-2H3,(H,41,42)(H,43,44)(H2,31,32,39)/t17?,18?,19-,20+,23?,24+,25-,26+,28-,29-,30-/m0/s1 |

InChI 键 |

BHVHEUQEPAHXLE-DXCUYQCOSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O |

手性 SMILES |

C[C@]12C[C@@H](C3C(C1CC[C@@]2(C(=O)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=C[C@]36C)O |

规范 SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O)O)CCC6=CC(=O)C=CC36C)O |

同义词 |

1(beta)-D-arabinofuranosylcytosine-5'-diphosphate prednisolone ara-CDP-prednisolone P1-(prednisolone-21-yl)-P2-(1-beta-D-arabinofuranosylcytosine-5'-yl)pyrophosphate |

产品来源 |

United States |

相似化合物的比较

Structural Modifications

Prednisolone derivatives are often modified at the C21 hydroxyl group to alter pharmacokinetics. For example:

- Prednisolone acetate : A C21 acetate ester with enhanced topical potency due to slower hydrolysis .

- Prednisolone sodium phosphate : A water-soluble prodrug with rapid systemic conversion to prednisolone .

- Prednicarbate : A C17-esterified derivative with reduced systemic absorption, used in dermatology .

Pharmacokinetic Profiles

Key pharmacokinetic parameters for Ara-CDP-prednisolone and analogues are summarized below:

| Compound | Bioavailability (%) | Half-life (hrs) | Cmax (ng/mL) | AUC (ng·hr/mL) | Key Metabolic Pathway |

|---|---|---|---|---|---|

| Prednisolone | 80–90 | 2–4 | 150–300 | 1,200–2,500 | Hepatic (CYP3A4) |

| Prednisolone acetate | 70–80 (topical) | 3–5 | N/A | N/A | Esterase-mediated hydrolysis |

| Prednisolone phosphate | >95 | 1–2 | 200–400 | 1,500–3,000 | Alkaline phosphatase hydrolysis |

| This compound | Theoretical: >90 | Theoretical: 4–6 | Theoretical: 250–500 | Theoretical: 2,000–4,000 | Nucleotide cleavage + hepatic CYP3A4 |

Note: Theoretical values for this compound are extrapolated from prodrug analogues .

Anti-inflammatory Efficacy

Studies comparing prednisolone prodrugs highlight differences in tissue-specific efficacy:

- Prednisolone phosphate achieves higher cerebrospinal fluid (CSF) concentrations than prednisolone phthalate, making it preferable for neuroinflammatory conditions (CSF Cmax: 45 ng/mL vs. 20 ng/mL) .

- Prednicarbate shows localized efficacy with minimal systemic exposure, reducing adrenal suppression risks .

This compound’s efficacy would depend on its ability to maintain therapeutic prednisolone levels while minimizing peak-related side effects (e.g., hyperglycemia).

Adverse Effects and Contraindications

Common corticosteroid side effects (e.g., immunosuppression, osteoporosis) are shared across analogues, but formulation-specific risks exist:

- Prednisolone acetate : Linked to elevated intraocular pressure in ophthalmic use .

- This compound: Potential for nucleotide-related toxicity (e.g., mitochondrial dysfunction) requires further study.

Contraindications for all analogues include systemic infections and hypersensitivity reactions .

Clinical and Regulatory Considerations

- Drug Interactions : Prednisolone interacts with CYP3A4 inducers (e.g., rifampicin) and inhibitors (e.g., ketoconazole). This compound may have additional interactions due to nucleotide metabolism pathways .

- Regulatory Status : Prednisolone and its esters are widely approved, but this compound’s development stage remains unclear. Preclinical data would need to address unique toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。